Ditridecyl dodecanedioate
CAS No.: 27742-10-5
Cat. No.: VC18409360
Molecular Formula: C38H74O4
Molecular Weight: 595.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27742-10-5 |
|---|---|
| Molecular Formula | C38H74O4 |
| Molecular Weight | 595.0 g/mol |
| IUPAC Name | ditridecyl dodecanedioate |
| Standard InChI | InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-19-23-27-31-35-41-37(39)33-29-25-21-17-18-22-26-30-34-38(40)42-36-32-28-24-20-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
| Standard InChI Key | XEEGJDISKZUVQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
Introduction
Chemical Identity and Structural Characteristics
Ditridecyl dodecanedioate is a diester formed through the reaction of dodecanedioic acid () with tridecyl alcohol (). The esterification process yields a symmetrical structure with two tridecyl groups attached to the terminal carboxyl groups of the dodecanedioic acid backbone. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 27742-10-5 |
| Molecular Formula | |
| Molecular Weight | 595.0 g/mol |
| IUPAC Name | Ditridecyl dodecanedioate |
| SMILES | CCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC |
| InChI Key | XEEGJDISKZUVQO-UHFFFAOYSA-N |
| PubChem CID | 119710 |
The compound’s extended alkyl chains contribute to its hydrophobic nature, as evidenced by an estimated log (octanol-water partition coefficient) comparable to related esters such as dioctyldodecyl dodecanedioate (log ≈ 9.72) . This lipophilicity suggests a propensity for bioaccumulation in lipid-rich tissues, though empirical data specific to ditridecyl dodecanedioate are lacking .
Synthesis and Industrial Production
Esterification Reaction
The synthesis of ditridecyl dodecanedioate follows classical Fischer esterification, wherein dodecanedioic acid reacts with tridecyl alcohol under acidic catalysis. Sulfuric acid or para-toluenesulfonic acid are common catalysts, facilitating protonation of the carboxylic acid to enhance nucleophilic attack by the alcohol . The reaction proceeds via:
Excess alcohol is typically employed to drive the equilibrium toward ester formation, with subsequent purification steps involving vacuum distillation to remove unreacted reagents .
Industrial Scalability
While specific manufacturing protocols for ditridecyl dodecanedioate are proprietary, analogous processes for dialkyl dicarboxylates (e.g., diethylhexyl adipate) involve continuous reactor systems with temperature control (80–120°C) and inert gas environments to prevent oxidation . Post-synthesis refinement includes alkali washing to neutralize residual acid and molecular sieves for dehydration .
Physicochemical Properties
Thermal Stability
The compound’s high molecular weight and linear alkyl chains confer thermal stability, with estimated melting and boiling points of 229°C and 584°C, respectively. These values align with trends observed in homologous esters, where increasing chain length elevates melting points due to enhanced van der Waals interactions .
Solubility and Reactivity
Ditridecyl dodecanedioate is insoluble in water but miscible with nonpolar organic solvents such as hexane and toluene. Its ester groups are susceptible to hydrolysis under strongly acidic or alkaline conditions, yielding dodecanedioic acid and tridecyl alcohol.
Toxicokinetics and Metabolism
Absorption and Distribution
Studies on structurally related dicarboxylic acid esters (e.g., dodecanedioic acid) in rats demonstrate rapid absorption following oral administration, with plasma concentrations peaking within 2–3 hours . In humans, only 0.1% of ingested dodecanedioic acid is excreted unchanged in urine, suggesting extensive metabolism . Tissue distribution studies in rats reveal preferential accumulation in the liver (25% of administered dose) and adipose tissue (20% at 96 hours post-dose) .
Metabolic Pathways
β-oxidation is the primary metabolic route for dicarboxylic acids, progressively shortening the carbon chain by two-carbon units. For dodecanedioic acid, this results in metabolites such as decanedioic acid () and octanedioic acid () . Esterified forms like ditridecyl dodecanedioate likely undergo enzymatic hydrolysis (e.g., via esterases) prior to β-oxidation, though direct evidence is lacking.
Excretion
In rodent models, approximately 50% of radiolabeled dodecanedioic acid is excreted in urine within 5 days, with fecal excretion accounting for ≤2% . Renal clearance in humans is low (0.00051 L/kg/min), indicating tubular reabsorption or protein binding .
Applications and Industrial Use
Lubricants and Plasticizers
Ditridecyl dodecanedioate’s high viscosity index and thermal stability make it suitable as a synthetic lubricant base stock. Its compatibility with polymers like PVC also positions it as a potential plasticizer, though commercial adoption remains limited compared to phthalate alternatives .
Toxicological Profile
Genotoxicity and Carcinogenicity
In vitro assays on dodecanedioic acid show no mutagenic potential in Ames tests, and no carcinogenic effects have been reported in chronic studies . The ester’s high molecular weight and low bioavailability further mitigate risks of systemic toxicity .
Environmental Considerations
Ecotoxicity
Data gaps persist regarding aquatic toxicity. Analogous esters (e.g., dioctyl adipate) exhibit low toxicity to Daphnia magna (EC > 100 mg/L), but long-term ecological impacts remain unassessed .
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